N-(3-(ethylcarbamoyl) benzyl)-6H-isochromeno [3,4-c] pyridine-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclic compound 4 is a chemical compound characterized by its three fused rings of atoms. This structure is common in various pharmacological agents, including antidepressants, antipsychotics, and antihistamines . The unique arrangement of these rings imparts specific chemical and biological properties, making tricyclic compound 4 a subject of interest in multiple scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclic compound 4 typically involves multicomponent reactions. One efficient protocol includes the reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines in refluxing acetonitrile. This method yields polyfunctionalized tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine derivatives with high diastereoselectivity . Another method involves the reaction of a compound with an active carbonyl group with another compound containing a nitrogen atom, resulting in the formation of the tricyclic structure .
Industrial Production Methods
Industrial production of tricyclic compound 4 often employs high-yield synthetic routes that are scalable and cost-effective. The use of catalysts and optimized reaction conditions ensures the efficient production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Tricyclic compound 4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted tricyclic derivatives.
Scientific Research Applications
Tricyclic compound 4 has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antidepressant and antipsychotic agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tricyclic compound 4 involves its interaction with specific molecular targets. In the case of its use as an antidepressant, the compound inhibits the reuptake of neurotransmitters like serotonin and norepinephrine, increasing their levels in the brain . This modulation of neurotransmitter levels helps alleviate symptoms of depression. Additionally, the compound may interact with histamine and muscarinic receptors, contributing to its sedative and anticholinergic effects .
Comparison with Similar Compounds
Similar Compounds
Imipramine: A tricyclic antidepressant with a similar structure and mechanism of action.
Amitriptyline: Another tricyclic antidepressant known for its sedative properties.
Chlorpromazine: A tricyclic antipsychotic used to treat schizophrenia.
Uniqueness
Tricyclic compound 4 stands out due to its specific ring structure and the presence of unique functional groups that impart distinct chemical and biological properties
Properties
Molecular Formula |
C23H21N3O3 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[[3-(ethylcarbamoyl)phenyl]methyl]-6H-isochromeno[3,4-c]pyridine-8-carboxamide |
InChI |
InChI=1S/C23H21N3O3/c1-2-25-22(27)16-5-3-4-15(10-16)12-26-23(28)17-6-7-19-18(11-17)14-29-21-13-24-9-8-20(19)21/h3-11,13H,2,12,14H2,1H3,(H,25,27)(H,26,28) |
InChI Key |
YKJXZODWOQJHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC=CC(=C1)CNC(=O)C2=CC3=C(C=C2)C4=C(C=NC=C4)OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.